Tripotassium tetra(cyano-C)cuprate(3-)
Description
Tripotassium tetra(cyano-C)cuprate(3-) (CAS: 14263-73-1) is an inorganic compound with the molecular formula C₄CuK₃N₄ and a molecular weight of 284.91 g/mol . It consists of a copper(I) center coordinated tetrahedrally by four cyanide ligands (CN⁻), forming the [Cu(CN)₄]³⁻ complex anion, balanced by three potassium cations. Industrially, it is produced with 99% purity and classified as acutely toxic (oral, dermal, and inhalation) and hazardous to aquatic environments (acute and chronic toxicity categories) .
Properties
CAS No. |
14263-73-1 |
|---|---|
Molecular Formula |
C4CuK3N4 |
Molecular Weight |
284.91 g/mol |
IUPAC Name |
tripotassium;copper(1+);tetracyanide |
InChI |
InChI=1S/4CN.Cu.3K/c4*1-2;;;;/q4*-1;4*+1 |
InChI Key |
KJQBKXNMRVPFNY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Cu+] |
Origin of Product |
United States |
Preparation Methods
Tripotassium tetra(cyano-C)cuprate(3-) can be synthesized through several methods. One common method involves the reaction of copper chloride with hydrocyanic acid, followed by the addition of potassium hydroxide to neutralize and crystallize the product . The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired compound.
Chemical Reactions Analysis
Redox Reactions
The copper(I) center in K₃[Cu(CN)₄] participates in redox processes, transitioning between oxidation states. For example:
-
Oxidation : Reacts with oxidizing agents (e.g., O₂, halogens) to form copper(II) complexes:
-
Reduction : With reducing agents (e.g., NaBH₄), it forms copper(0) nanoparticles or clusters .
The cyanide ligands stabilize intermediate oxidation states, enabling stepwise electron transfer.
Substitution Reactions
K₃[Cu(CN)₄] acts as a nucleophile in substitution reactions, particularly with alkyl halides and allylic electrophiles:
| Substrate | Product | Mechanism | Conditions |
|---|---|---|---|
| Allyl bromide | Allyl-cyanocuprate | Sₙ2' | THF, −78°C |
| Benzyl chloride | Benzyl-cyanocuprate | Oxidative addition | RT, Lewis acid (BF₃) |
The reaction proceeds via oxidative addition of the electrophile to Cu(I), forming a Cu(III) intermediate, followed by reductive elimination .
Conjugate Addition Reactions
K₃[Cu(CN)₄] facilitates 1,4-additions to α,β-unsaturated carbonyl compounds (enones):
Key features:
-
Regioselectivity : Prefers β-carbon attack over carbonyl addition .
-
Catalytic enhancement : Lewis acids like BF₃·Et₂O increase reaction rates .
Ligand Exchange Reactions
The cyanide ligands in K₃[Cu(CN)₄] can be displaced by stronger field ligands (e.g., phosphines, amines):
This property is exploited in catalysis to modulate reactivity .
Scientific Research Applications
Tripotassium tetra(cyano-C)cuprate(3-) is a chemical compound with the formula . It is used in galvanic baths and as a catalyst in organic chemistry .
Properties
Tripotassium tetra(cyano-C)cuprate(3-) appears as a white powder .
Applications
- Galvanic baths Tripotassium tetra(cyano-C)cuprate(3-) is used in galvanic baths .
- Organic chemistry This compound serves as a catalyst in various organic reactions, aiding in the synthesis of different organic compounds .
- Healing drugs Tripotassium tetra(cyano-C)cuprate(3-) is used in the production of healing drugs .
Safety Information
Tripotassium tetra(cyano-C)cuprate(3-) is a hazardous substance, and the following precautions should be taken when handling it :
- Toxicity It is toxic if swallowed or inhaled and can be fatal in contact with skin .
- Health hazards It can cause serious eye irritation and may cause an allergic skin reaction .
- Environmental hazards It is toxic to aquatic life with long-lasting effects .
- Precautionary measures Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection .
- First aid If swallowed, immediately call a poison center or doctor. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing .
- Storage and disposal Store locked up and dispose of contents/container in accordance with local, regional, national, and international regulations .
- Reactivity Contact with acids liberates very toxic gas .
- Transportation It is classified as a toxic substance for transport and requires appropriate labeling .
Mechanism of Action
The mechanism of action of tripotassium tetra(cyano-C)cuprate(3-) involves its interaction with various molecular targets. The copper ion plays a crucial role in its catalytic activity, facilitating electron transfer and bond formation in chemical reactions. The cyanide ligands also contribute to its reactivity by stabilizing the copper ion and participating in ligand exchange reactions .
Comparison with Similar Compounds
Structural and Compositional Comparisons
Table 1: Key Structural Properties
- Coordination Differences: Tripotassium tetra(cyano-C)cuprate(3-) adopts a tetrahedral geometry with four cyanide ligands, whereas potassium dicyanoaurate(I) ([Au(CN)₂]⁻) has a linear structure. The fewer ligands in the gold complex reduce steric hindrance, enhancing stability in solution.
- Metal Center: Copper(I) in the cuprate versus gold(I) in the aurate. Gold cyanides are more redox-stable due to the nobility of Au(I), whereas Cu(I) is prone to oxidation under ambient conditions.
Toxicity and Environmental Impact
Table 2: Acute Toxicity Data
- Cyanide Release : Both compounds exhibit acute toxicity comparable to KCN, likely due to cyanide ion liberation. However, the cuprate’s higher ligand count may slow cyanide release compared to KCN.
- Aquatic Toxicity : The cuprate is 100x more toxic to Daphnia than KCN, suggesting synergistic effects from copper .
Industrial and Regulatory Handling
Electronic and Functional Differences
- Conductivity: Unlike oxide-based cuprates (e.g., YBa₂Cu₃O₇, a high-Tc superconductor), cyanocuprates lack extended lattice structures, rendering them non-conductive .
- Applications: Cyanocuprates are niche in metallurgy, whereas gold cyanides dominate electroplating due to Au(I)’s stability in alkaline solutions .
Biological Activity
Tripotassium tetra(cyano-C)cuprate(3-), with the CAS number 14263-73-1, is a complex inorganic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₄CuK₃N₄
- Molecular Weight : 284.911 g/mol
- Density : Not Available
- Boiling Point : 25.7 °C at 760 mmHg
- Toxicological Profile :
Tripotassium tetra(cyano-C)cuprate(3-) exhibits biological activity primarily through its interaction with various biological systems, particularly due to the presence of copper in its structure. Copper complexes are known to participate in redox reactions, which can lead to oxidative stress in cells. This oxidative stress is linked to various cellular responses, including apoptosis and inflammation.
Potential Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that copper complexes can exhibit antimicrobial properties by disrupting bacterial cell membranes and interfering with metabolic processes.
-
Cytotoxicity :
- The compound has shown cytotoxic effects in various cancer cell lines, likely due to the generation of reactive oxygen species (ROS) that induce cell death pathways.
- Neurotoxicity :
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of tripotassium tetra(cyano-C)cuprate(3-) demonstrated significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating high potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessing the cytotoxic effects of tripotassium tetra(cyano-C)cuprate(3-) on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 1 µM. Flow cytometry analysis showed increased annexin V staining, indicative of early apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 2.5 |
| MCF-7 (breast cancer) | 3.0 |
Safety and Environmental Impact
Tripotassium tetra(cyano-C)cuprate(3-) is classified as highly toxic, with significant risks associated with ingestion and inhalation. The compound is also toxic to aquatic life, necessitating careful handling and disposal .
Q & A
Basic: What are the recommended synthesis methods for Tripotassium tetra(cyano-C)cuprate(3-), and how can structural purity be validated?
Answer:
Synthesis typically involves the reaction of copper(I) cyanide with potassium cyanide in a controlled aqueous or ammoniacal environment. Due to the toxicity of cyanide precursors (e.g., potassium cyanide, LC50 = 0.043 mg/L for fish ), strict safety protocols are essential. Structural validation requires X-ray crystallography to confirm the tetrahedral geometry of the [Cu(CN)₄]³⁻ complex. For example, crystallographic studies of analogous cuprates (e.g., disodium tri(cyano-C)cuprate(2-)) highlight the importance of ligand coordination modes . Diffraction data should be compared to databases (e.g., CCDC) to ensure purity and avoid polymorphic inconsistencies.
Basic: How does the electronic configuration of [Cu(CN)₄]³⁻ influence its spectroscopic properties?
Answer:
The d¹⁰ configuration of Cu(I) in [Cu(CN)₄]³⁻ results in diamagnetic behavior, observable via nuclear magnetic resonance (NMR) or electron paramagnetic resonance (EPR). UV-Vis spectroscopy can detect ligand-to-metal charge transfer (LMCT) transitions, with absorption peaks typically in the 250–300 nm range. Comparative studies with hexacyanocobaltates (e.g., tripotassium hexacyanocobaltate(III)) show that cyanide ligands induce strong field splitting, which can be modeled using density functional theory (DFT) .
Advanced: What experimental strategies resolve contradictions in crystallographic data for cyanocuprates?
Answer:
Discrepancies in reported bond lengths or coordination geometries (e.g., tetrahedral vs. square planar) may arise from solvent effects or counterion interactions. To address this:
- Perform temperature-dependent X-ray diffraction to assess thermal stability .
- Use EXAFS (Extended X-ray Absorption Fine Structure) to probe local coordination environments.
- Compare results with computational models (e.g., molecular dynamics simulations) to identify dominant structural motifs .
Advanced: How can the magnetic and conductive properties of Tripotassium tetra(cyano-C)cuprate(3-) be exploited in materials science?
Answer:
The [Cu(CN)₄]³⁻ anion’s closed-shell configuration limits intrinsic conductivity, but doping or hybridization with open-shell metal centers (e.g., Cu(II)) may induce superconductivity. For instance, La₂CuO₄-based superconductors rely on mixed-valent copper centers and resonant valence bonds . Advanced characterization techniques, such as SQUID magnetometry and Hall effect measurements, are critical for probing emergent electronic states.
Basic: What are the environmental risks associated with Tripotassium tetra(cyano-C)cuprate(3-), and how can they be mitigated?
Answer:
While direct ecotoxicity data are limited, its decomposition may release cyanide ions (LC50 = 0.001 mg/L for Daphnia pulex ). Mitigation strategies include:
- Encapsulation in inert matrices to prevent leaching.
- Use of biodegradability assays (e.g., OECD 301) to assess persistence.
- Computational modeling (e.g., QSAR) to predict bioaccumulation potential in lieu of experimental data .
Advanced: What methodological challenges arise in computational modeling of cyanocuprate reactivity?
Answer:
Challenges include:
- Accurate depiction of relativistic effects in Cu(I) for DFT calculations.
- Modeling solvent interactions in aqueous systems (e.g., implicit vs. explicit solvent models).
- Validating redox potentials against experimental cyclic voltammetry data. Hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets are recommended .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Stability studies should include:
- pH-dependent UV-Vis spectroscopy to detect ligand dissociation (e.g., CN⁻ release at pH < 10).
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (decomposition likely > 200°C, based on analogous compounds ).
- Long-term storage trials in inert atmospheres to prevent oxidation.
Advanced: How can spectroscopic data be reconciled with theoretical predictions for the [Cu(CN)₄]³⁻ complex?
Answer:
Discrepancies between observed and calculated spectra (e.g., IR stretching frequencies) often stem from anharmonic vibrations or solvent effects. Solutions include:
- Polarizable continuum models (PCM) in DFT to account for solvation.
- Resonance Raman spectroscopy to isolate specific vibrational modes.
- Benchmarking against high-resolution crystallographic data .
Basic: What regulatory considerations apply to handling Tripotassium tetra(cyano-C)cuprate(3-)?
Answer:
Classified as UN3082 (“Environmentally Hazardous Substance”), it requires ADR/RID-compliant transport and hazard labeling . Researchers must adhere to REACH guidelines (registration deadline: 3 years post-notification in South Korea ) and implement cyanide exposure controls (e.g., fume hoods, cyanide antidote kits).
Advanced: What strategies exist for integrating cyanocuprates into hybrid materials for catalytic applications?
Answer:
Key approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
